molecular formula C9H10N2OS B1483771 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol CAS No. 1856914-48-1

2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B1483771
CAS No.: 1856914-48-1
M. Wt: 194.26 g/mol
InChI Key: NDZGLTLUCMOOJO-UHFFFAOYSA-N
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Description

2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol is a chemical compound that features a thiophene ring, a pyrazolyl group, and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:

  • Thiophene Derivative Synthesis: Thiophene derivatives can be synthesized through various methods such as the Gewald synthesis, Paal-Knorr synthesis, and Hinsberg synthesis.

  • Pyrazole Formation: The pyrazolyl group can be introduced through the reaction of hydrazine with β-keto esters or β-diketones.

  • Ethan-1-ol Introduction: The ethan-1-ol moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the ethan-1-ol group to aldehydes or carboxylic acids.

  • Reduction: Reduction reactions can reduce the pyrazolyl group to simpler derivatives.

  • Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Aldehydes, carboxylic acids.

  • Reduction Products: Reduced pyrazolyl derivatives.

  • Substitution Products: Derivatives with various functional groups.

Scientific Research Applications

2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:

  • Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammation and pain.

  • Material Science: The compound's properties make it useful in the development of organic semiconductors and OLEDs.

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of inflammatory pathways or modulation of neurotransmitter activity.

Comparison with Similar Compounds

  • 3-(thiophen-3-yl)propanenitrile: A thiophene derivative used in the synthesis of anticancer agents.

  • 2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.

  • 2-octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

Uniqueness: 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol is unique due to its combination of thiophene and pyrazolyl groups, which provide distinct chemical and biological properties compared to other thiophene derivatives.

Properties

IUPAC Name

2-(3-thiophen-3-ylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c12-5-4-11-3-1-9(10-11)8-2-6-13-7-8/h1-3,6-7,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZGLTLUCMOOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C2=CSC=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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